Cas no 327185-09-1 (2,3',4,6-Tetrabromodiphenyl Ether)

327185-09-1 structure
Product Name:2,3',4,6-Tetrabromodiphenyl Ether
CAS No:327185-09-1
Molecular Formula:C12H6OBr4
Molecular Weight:485.791
CID:3939789
PubChem ID:12073153
2,3',4,6-Tetrabromodiphenyl Ether Properties
Names and Identifiers
-
- Benzene, 1,3,5-tribromo-2-(3-bromophenoxy)-
- 2,3',4,6-Tetrabromodiphenyl ether (BDE-69) Solution
- PBDE 69
- 2,3',4,6-Tetrabromodiphenyl ether
- UNII-3EIZ74Z3DO
- Q27257116
- 327185-09-1
- 3EIZ74Z3DO
- 1,3,5-tribromo-2-(3-bromophenoxy)benzene
- BDE-69
- DTXSID60879890
-
- InChIKey: NHZNRCYNZJADTG-UHFFFAOYSA-N
- Inchi: InChI=1S/C12H6Br4O/c13-7-2-1-3-9(4-7)17-12-10(15)5-8(14)6-11(12)16/h1-6H
- SMILES: c1cc(cc(c1)Br)Oc2c(cc(cc2Br)Br)Br
Computed Properties
- Exact Mass: 485.71112Da
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 2
- Monoisotopic Mass: 481.71522Da
- Heavy Atom Count: 17
- Complexity: 239
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 6.2
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Boiling Point: 393.2±42.0 °C at 760 mmHg
- Melting Point: Not available
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
- Flash Point: 161.8±26.4 °C
- Density: 2.2±0.1 g/cm3
2,3',4,6-Tetrabromodiphenyl Ether Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T291120-1mg |
2,3',4,6-Tetrabromodiphenyl Ether |
327185-09-1 | 1mg |
$207.00 | 2023-05-17 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T84843-1mg |
327185-09-1 | 1mg |
¥2380.00 |
2,3',4,6-Tetrabromodiphenyl Ether Related Literature
-
Iryna Labunska,Stuart Harrad,David Santillo,Paul Johnston,Kevin Brigden Environ. Sci.: Processes Impacts 2013 15 503
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